molecular formula C10H15ClN2 B1484050 3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2092794-04-0

3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1484050
CAS No.: 2092794-04-0
M. Wt: 198.69 g/mol
InChI Key: WSRMXIOWMONTBR-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a useful research compound. Its molecular formula is C10H15ClN2 and its molecular weight is 198.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(chloromethyl)-2-propan-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c1-7(2)13-10(6-11)8-4-3-5-9(8)12-13/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRMXIOWMONTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2CCCC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the enzyme’s activity. This interaction is essential for its potential use in cancer treatment, as CDK2 inhibition can lead to the suppression of tumor cell proliferation.

Cellular Effects

The effects of 3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound induces apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes. Additionally, it has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the apoptotic cascade.

Molecular Mechanism

At the molecular level, 3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity. This binding prevents the phosphorylation of downstream targets necessary for cell cycle progression. Furthermore, the compound can interact with DNA, causing DNA damage and triggering the DNA damage response pathway. This leads to cell cycle arrest and apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The stability and degradation rate can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. The threshold dose for these toxic effects varies among different animal models, highlighting the importance of dose optimization in preclinical studies.

Metabolic Pathways

3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver. The compound undergoes oxidative dechlorination, followed by conjugation with glutathione, leading to the formation of water-soluble metabolites that are excreted in the urine. The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites in the liver.

Transport and Distribution

Within cells and tissues, 3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The localization and accumulation of the compound are influenced by its physicochemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of 3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria. It contains targeting signals that direct it to these specific compartments, where it interacts with various biomolecules to exert its effects. Post-translational modifications, such as phosphorylation, can also influence its subcellular localization and activity.

Biological Activity

3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and any relevant case studies.

  • Chemical Formula : C12H15ClN2
  • Molecular Weight : 220.72 g/mol
  • CAS Number : 109838-85-9

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that it may influence:

  • Enzymatic Activity : The compound has been observed to inhibit certain enzymes critical for bacterial virulence, particularly in Gram-negative pathogens.
  • Cell Signaling Pathways : It may modulate signaling pathways involved in inflammation and immune responses.

Antimicrobial Activity

Studies have demonstrated that 3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole exhibits significant antimicrobial properties. The compound has shown effectiveness against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

Cytotoxicity

Research evaluating cytotoxic effects has indicated that the compound can induce apoptosis in certain cancer cell lines. For example:

  • Case Study : A study found that at concentrations above 50 µM, the compound significantly reduced cell viability in human breast cancer cells by inducing apoptosis pathways.

Data Tables

Biological ActivityTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli30
AntimicrobialS. aureus25
CytotoxicityHuman breast cancer cells50

Case Studies

  • Inhibition of Type III Secretion System : A study highlighted the compound's ability to inhibit the type III secretion system (T3SS) in enteropathogenic E. coli. This inhibition was linked to a downregulation of key virulence factors.
    • Findings : At a concentration of 50 µM, there was a reported ~50% reduction in T3SS activity.
  • Apoptotic Induction in Cancer Cells : Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines.
    • Results : The compound was found to activate caspase pathways leading to apoptosis at concentrations exceeding 50 µM.

Preparation Methods

Starting Material Preparation

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is a common precursor. It can be synthesized or obtained commercially and serves as a substrate for further functionalization.

Chloromethylation

The chloromethyl group introduction typically involves the reaction of the pyrazole ring with chloromethylating agents under controlled conditions. While direct chloromethylation methods specific to this compound are scarce in open literature, analogous methods involve:

  • Use of chloromethyl methyl ether or formaldehyde and hydrochloric acid in acidic media.
  • Reaction under nitrogen atmosphere to avoid side reactions.
  • Temperature control, often between ambient and 85°C.

Isopropyl Substitution

The isopropyl group at position 2 can be introduced by alkylation reactions using isopropyl halides or via catalytic hydrogenation of suitable precursors bearing isopropyl substituents.

Representative Reaction Example

A related example from available data involves the synthesis of cyclopenta[c]pyrazole derivatives through amidation and esterification reactions:

Step Reagents and Conditions Yield Notes
Esterification of cyclopenta[c]pyrazole-3-carboxylic acid Methanol, sulfuric acid, 85°C, 18 h 69% Produces methyl ester intermediate
Amidation using carbodiimide coupling 4-methylmorpholine, benzotriazol-1-ol, EDC, DMF, 0-20°C, 2.5 h Moderate to high yield Facilitates further functionalization
Cyclization with polyphosphoric acid and phosphorus pentoxide 150°C, 6 h, nitrogen atmosphere 16% Forms fused heterocyclic systems

These steps illustrate the complexity and multi-step nature of synthesizing functionalized cyclopenta[c]pyrazole derivatives, which can be adapted for the target compound.

Catalytic and Coupling Approaches

Recent advances include the use of coupling agents such as HATU and EDC in the presence of bases like triethylamine or 4-methylmorpholine to activate carboxylic acid groups for amide bond formation, which is a critical step in assembling substituted pyrazole frameworks. These reactions are typically performed in polar aprotic solvents like N,N-dimethylformamide at temperatures ranging from 0°C to room temperature for several hours.

Purification Techniques

Purification of the final compound or intermediates is achieved through:

  • Extraction with organic solvents such as ethyl acetate.
  • Washing with brine and drying over anhydrous sodium sulfate.
  • Chromatographic techniques including high-performance liquid chromatography (HPLC) and column chromatography on C18 silica with acetonitrile-water gradients containing trifluoroacetic acid as a modifier.
  • Lyophilization to obtain solid products.

Data Table Summarizing Key Preparation Parameters

Preparation Step Reagents/Conditions Temperature Time Yield (%) Notes
Esterification of carboxylic acid Methanol, H2SO4 85°C 18 h 69 Methyl ester formation
Amidation (EDC/HOAt coupling) EDC, HOAt, 4-methylmorpholine, DMF 0-20°C 2.5 h High Activation of acid for amide bond
Cyclization with polyphosphoric acid Polyphosphoric acid, P2O5 150°C 6 h 16 Fused ring formation
Amidation (HATU coupling) HATU, TEA, DMF 20°C 3 h Moderate Efficient coupling

Research Findings and Analysis

  • The yields vary significantly depending on the reaction conditions and reagents, with esterification generally yielding higher product amounts compared to cyclization steps.
  • Use of coupling agents like HATU and EDC in DMF provides efficient amidation under mild conditions, which is critical for preserving sensitive functional groups.
  • The introduction of the chloromethyl group requires careful control of reaction conditions to avoid side reactions and degradation.
  • Purification by HPLC and lyophilization ensures high purity, which is essential for subsequent biological testing or further chemical modifications.

Q & A

Basic: What are the critical steps in synthesizing 3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole?

Answer:

  • Reaction Optimization : Use catalysts like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., N,N-dimethylacetamide) at elevated temperatures (80–100°C) to facilitate cyclization and chloromethylation. Reaction times typically range from 10–24 hours, with monitoring via TLC .
  • Purification : Employ silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound from by-products. Confirm purity using melting point analysis (215–217°C range as a reference for analogous pyrazole derivatives) and LC-MS .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign protons and carbons in the cyclopenta[c]pyrazole core, focusing on the chloromethyl (-CH₂Cl) and isopropyl groups. For example, the isopropyl methyl protons typically appear as a septet (δ 1.2–1.5 ppm), while the chloromethyl group resonates near δ 4.0–4.5 ppm .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C₁₁H₁₆ClN₂: 211.10) to confirm synthetic success. Discrepancies >2 ppm require re-evaluation of reaction conditions .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Cross-Validation : Combine NMR with IR spectroscopy to confirm functional groups (e.g., C-Cl stretch at 600–800 cm⁻¹). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the cyclopentane ring .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data. For example, discrepancies in isopropyl group splitting may indicate conformational flexibility .

Advanced: What strategies improve yield in multi-step syntheses of pyrazole derivatives?

Answer:

  • By-Product Mitigation : Optimize stoichiometry (e.g., 1.2 equivalents of 1-chloro-2-methylpropane-2-ol) to minimize alkylation side reactions. Monitor intermediates via LC-MS to identify unwanted adducts .
  • Temperature Control : Use reflux conditions for cyclization but lower temperatures (0–5°C) during chloromethylation to prevent decomposition. For example, analogous tetrahydroimidazopyridines show improved stability under controlled cooling .

Basic: What are common impurities in the synthesis of this compound, and how are they identified?

Answer:

  • By-Products : Unreacted starting materials (e.g., isopropyl precursors) or over-alkylated derivatives. Detect via LC-MS as [M+H]+ peaks at higher m/z values (e.g., +42 Da for di-alkylation) .
  • Purification Artifacts : Silica gel interactions may cause retention of polar impurities. Use preparative HPLC with C18 columns for final polishing .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450 for pesticide activity). Prioritize binding poses with ∆G < -7 kcal/mol for in vitro testing .
  • ADME Prediction : Tools like SwissADME estimate GI absorption (high probability for logP <3) and BBB penetration (low for TPSA >60 Ų), guiding pharmacological studies .

Advanced: What mechanistic insights explain the stability of the cyclopenta[c]pyrazole core under acidic conditions?

Answer:

  • Resonance Stabilization : The fused cyclopentane ring enhances aromaticity in the pyrazole moiety, reducing susceptibility to protonation. DFT studies show delocalization energy >25 kcal/mol stabilizes the core .
  • Experimental Validation : Conduct pH stability assays (1M HCl, 24h) with HPLC monitoring. Analogous compounds retain >90% integrity, supporting computational findings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

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